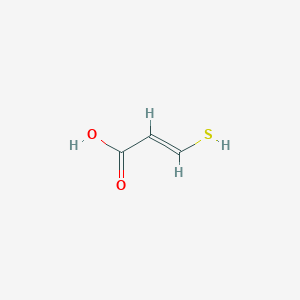
3-Mercaptoacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 3-Mercaptoacrylic acid is an organosulfur compound with the chemical formula HSCH₂CH₂CO₂H. It contains both carboxylic acid and thiol (sulfhydryl) functional groups.
- The compound is a colorless oil and is derived from the addition of hydrogen sulfide to acrylic acid .
Métodos De Preparación
Synthetic Routes: 3-Mercaptoacrylic acid can be synthesized through the reaction of 2-mercaptoacetaldehyde with hydrogen sulfide. This reaction typically occurs under acidic conditions.
Industrial Production: While industrial-scale production methods may vary, the laboratory synthesis remains a common approach for obtaining this compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Mercaptoacrylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions but may include disulfides, thioesters, or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Mercaptoacrylic acid serves as a building block in chemical synthesis and as an intermediate in various reactions.
Biology: It is used to determine and analyze thiol content in proteins.
Medicine: While not a drug itself, it has applications in drug development due to its reactivity with biological molecules.
Industry: It acts as a corrosion inhibitor for metal surfaces, preventing metal corrosion.
Mecanismo De Acción
- The exact mechanism by which 3-Mercaptoacrylic acid exerts its effects depends on the context (e.g., as a corrosion inhibitor or in biological systems).
- In corrosion inhibition, it likely forms a protective layer on metal surfaces.
- In biological systems, it may interact with proteins or enzymes via thiol-disulfide exchange reactions.
Comparación Con Compuestos Similares
Similar Compounds: Other thiol-containing acids, such as 2-mercaptoacetic acid and 3-mercaptopropionic acid, share some similarities.
Uniqueness: 3-Mercaptoacrylic acid’s unique features lie in its bifunctionality (both carboxylic acid and thiol groups) and its applications in various fields.
Remember that safety precautions should be followed when handling this compound due to its irritant properties. Proper protective equipment and storage conditions are essential
Propiedades
Fórmula molecular |
C3H4O2S |
|---|---|
Peso molecular |
104.13 g/mol |
Nombre IUPAC |
(E)-3-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C3H4O2S/c4-3(5)1-2-6/h1-2,6H,(H,4,5)/b2-1+ |
Clave InChI |
LINSLUIHIHAFNA-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/S)\C(=O)O |
SMILES canónico |
C(=CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


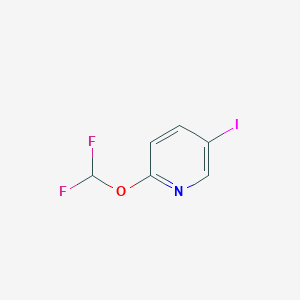
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

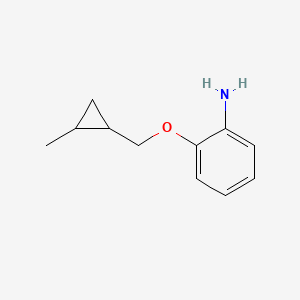
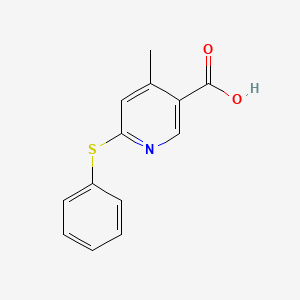
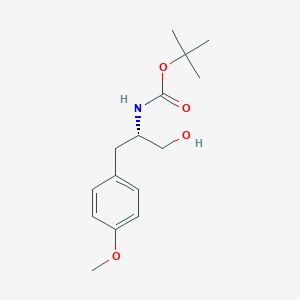
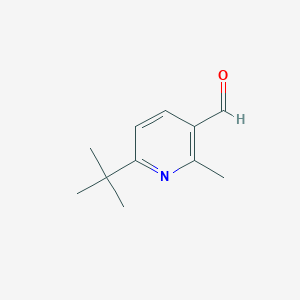
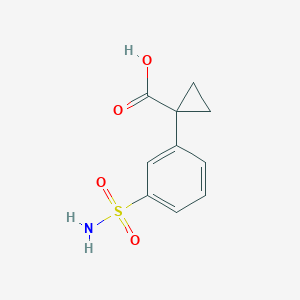
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
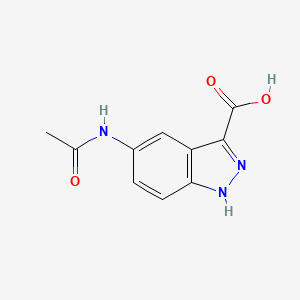

![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
![2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13016446.png)

